molecular formula C11H21N3S B8472439 (E)-1-tert-Butyl-2-(2-isothiocyanato-4-methylpentan-2-yl)diazene CAS No. 63805-96-9

(E)-1-tert-Butyl-2-(2-isothiocyanato-4-methylpentan-2-yl)diazene

Cat. No. B8472439
CAS RN: 63805-96-9
M. Wt: 227.37 g/mol
InChI Key: RHHWIVIUNUWJDO-UHFFFAOYSA-N
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Patent
US04028344

Procedure details

To 22.65 grams (0.1 mole) of 2-t-butylazo-2-isothiocyanato-4-methylpentane stirred with a magnetic stirrer in a 125 ml erlenmeyer flask was slowly added 7.7 grams (0.105 mole) of n-butylamine. After the addition was complete, the reaction mixture was stirred for 3 hours at 30° C., dissolved in pentane, transferred to a round bottom flask and the pentane evaporated under reduced pressure. The residue was then stripped under high vacuum to remove any low boilers. The residue weighed 30 grams (100% yield) and its infrared spectrum contained peaks around 1500-1550 cm-1 which appears to be due to the ##STR56## group and NH peaks around 3350 cm-1. The isothiocyano band around 2040 cm-1 had disappeared.
Quantity
22.65 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[N:6][C:7]([N:13]=[C:14]=[S:15])([CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:8])([CH3:4])([CH3:3])[CH3:2].[CH2:16]([NH2:20])[CH2:17][CH2:18][CH3:19]>CCCCC>[C:1]([N:5]=[N:6][C:7]([NH:13][C:14]([NH:20][CH2:16][CH2:17][CH2:18][CH3:19])=[S:15])([CH3:8])[CH2:9][CH:10]([CH3:11])[CH3:12])([CH3:3])([CH3:2])[CH3:4]

Inputs

Step One
Name
Quantity
22.65 g
Type
reactant
Smiles
C(C)(C)(C)N=NC(C)(CC(C)C)N=C=S
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hours at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
transferred to a round bottom flask
CUSTOM
Type
CUSTOM
Details
the pentane evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove any low boilers

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)N=NC(CC(C)C)(C)NC(=S)NCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.